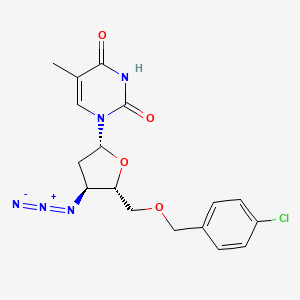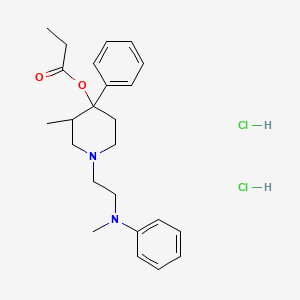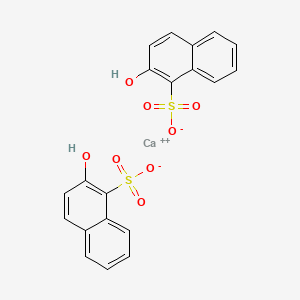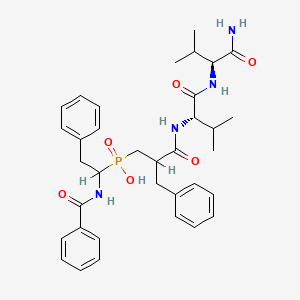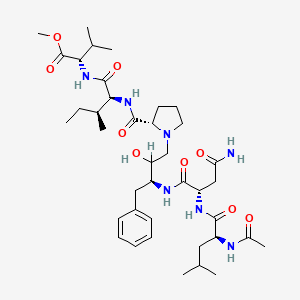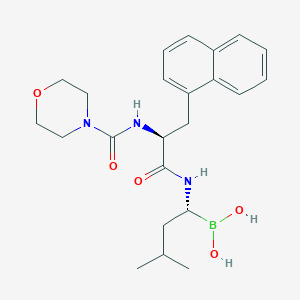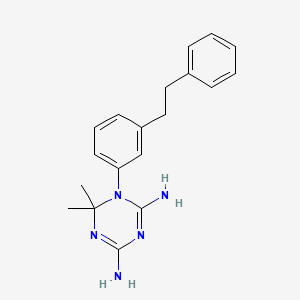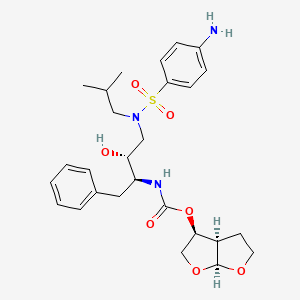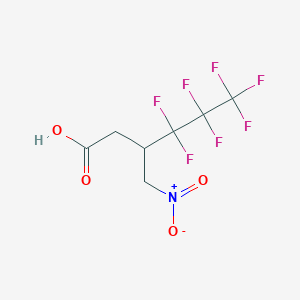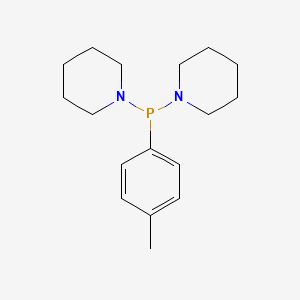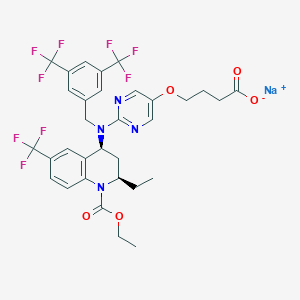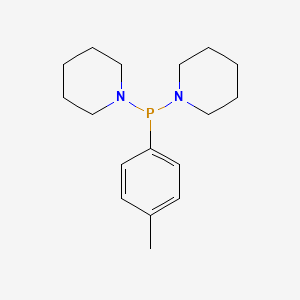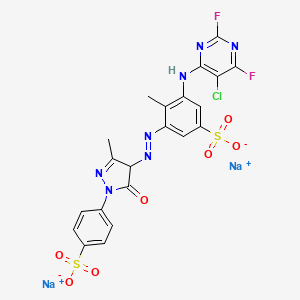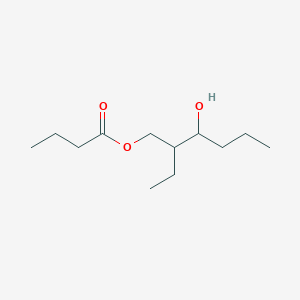
2-Ethyl-3-hydroxyhexyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-hydroxyhexyl butanoate is an ester compound with the molecular formula C12H24O3. It is known for its pleasant aroma and is often used in the flavor and fragrance industry. Esters like this compound are commonly found in nature and are responsible for the characteristic scents of many fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-3-hydroxyhexyl butanoate can be synthesized through the esterification of 2-ethyl-3-hydroxyhexanol with butanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
2-Ethyl-3-hydroxyhexanol+Butanoic acid→2-Ethyl-3-hydroxyhexyl butanoate+Water
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of acid chlorides or acid anhydrides instead of carboxylic acids. This method is more efficient and yields higher purity products. The reaction with an acid chloride is as follows:
2-Ethyl-3-hydroxyhexanol+Butanoyl chloride→2-Ethyl-3-hydroxyhexyl butanoate+Hydrogen chloride
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-hydroxyhexyl butanoate undergoes several types of chemical reactions, including hydrolysis, reduction, and nucleophilic substitution.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 2-ethyl-3-hydroxyhexanol and butanoic acid.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Nucleophilic Substitution: Esters can react with nucleophiles, such as Grignard reagents, to form tertiary alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Substitution: Grignard reagents (RMgX) in anhydrous conditions.
Major Products
Hydrolysis: 2-Ethyl-3-hydroxyhexanol and butanoic acid.
Reduction: 2-Ethyl-3-hydroxyhexanol.
Nucleophilic Substitution: Tertiary alcohols.
Scientific Research Applications
2-Ethyl-3-hydroxyhexyl butanoate has various applications in scientific research, particularly in the fields of chemistry, biology, and industry.
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Widely used in the flavor and fragrance industry for its pleasant aroma. .
Mechanism of Action
The mechanism of action of 2-Ethyl-3-hydroxyhexyl butanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, resulting in the formation of 2-ethyl-3-hydroxyhexanol and butanoic acid. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
2-Ethyl-3-hydroxyhexyl butanoate can be compared with other esters, such as ethyl butanoate and methyl butanoate. While all these compounds share the ester functional group, they differ in their alkyl chains, which affects their physical and chemical properties.
Ethyl Butanoate: Known for its pineapple-like aroma, used in flavorings.
Methyl Butanoate: Has an apple-like aroma, also used in flavorings.
This compound: Unique due to its additional hydroxyl group, which can participate in further chemical reactions
These differences highlight the versatility and unique properties of this compound in various applications.
Properties
CAS No. |
18618-89-8 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(2-ethyl-3-hydroxyhexyl) butanoate |
InChI |
InChI=1S/C12H24O3/c1-4-7-11(13)10(6-3)9-15-12(14)8-5-2/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
LDXCVXVVGCHCKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)COC(=O)CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


